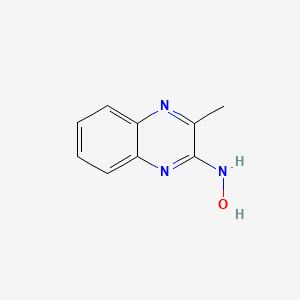

N-(3-Methylquinoxalin-2-yl)hydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

23468-79-3 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N-(3-methylquinoxalin-2-yl)hydroxylamine |

InChI |

InChI=1S/C9H9N3O/c1-6-9(12-13)11-8-5-3-2-4-7(8)10-6/h2-5,13H,1H3,(H,11,12) |

InChI Key |

TXCOQCOFXGDIJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NO |

Origin of Product |

United States |

Contextualization Within the Landscape of Quinoxaline and Hydroxylamine Chemistry

To fully appreciate the chemical character of N-(3-Methylquinoxalin-2-yl)hydroxylamine, it is essential to understand its constituent parts: the quinoxaline (B1680401) ring system and the hydroxylamine (B1172632) group.

The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a prominent privileged structure in medicinal chemistry. nih.govwikipedia.org Quinoxaline derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. wikipedia.orgnih.govsigmaaldrich.com Their therapeutic potential often stems from their ability to intercalate with DNA or interact with key enzymes. nih.gov The presence of nitrogen atoms in the pyrazine ring also imparts distinct electronic properties and opportunities for chemical modification. nih.gov

On the other hand, hydroxylamine (NH₂OH) and its organic derivatives are versatile reagents in organic synthesis. wikipedia.org The hydroxylamine moiety is a potent nucleophile and can also act as a reducing agent. smolecule.com Its reactions are diverse, including the formation of oximes with aldehydes and ketones, and it can undergo N-O bond cleavage to generate reactive intermediates. wikipedia.orgsmolecule.com Substituted hydroxylamines are crucial in the synthesis of various nitrogen-containing heterocycles. rsc.org

The combination of these two entities in this compound results in a molecule with a rich and multifaceted reactivity profile, offering a platform for the development of novel compounds with potentially significant biological or material properties.

Significance of N 3 Methylquinoxalin 2 Yl Hydroxylamine As a Model for N Heterocyclic Hydroxylamine Derivatives

N-(3-Methylquinoxalin-2-yl)hydroxylamine serves as a significant model for the broader class of N-heterocyclic hydroxylamine (B1172632) derivatives due to the interplay of its structural features. The direct attachment of the hydroxylamine nitrogen to the electron-deficient pyrazine (B50134) ring of the quinoxaline (B1680401) system significantly influences its chemical behavior.

The synthesis of this compound is conceptually based on established transformations in quinoxaline chemistry. A plausible and frequently utilized route involves the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoxaline ring. The common precursor for such syntheses is 3-methylquinoxalin-2(1H)-one. mdpi.com This starting material can be prepared through the condensation of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749). mdpi.com Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the key intermediate, 2-chloro-3-methylquinoxaline (B189447). mdpi.comnih.gov This activated precursor is then amenable to reaction with hydroxylamine, leading to the formation of this compound.

The reactivity of this model compound is characterized by several key transformations:

N-O Bond Cleavage: The inherent reactivity of the hydroxylamine group allows for the cleavage of the N-O bond, which can initiate further reactions such as cyclizations or the formation of radical species. smolecule.com

Oxidation: The hydroxylamine moiety can be oxidized to form the corresponding nitroso or oxime derivatives under specific reaction conditions. smolecule.com

Substitution Reactions: The nitrogen atom of the hydroxylamine group can participate in nucleophilic substitution reactions, enabling the introduction of a wide range of substituents. smolecule.com

These fundamental reactions, studied in the context of this model system, provide valuable insights into the chemical behavior of more complex N-heterocyclic hydroxylamines.

Overview of Academic Research Trajectories for N 3 Methylquinoxalin 2 Yl Hydroxylamine

Retrosynthetic Analysis for the this compound Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials, thereby revealing potential synthetic pathways. amazonaws.comlibretexts.org For this compound, the analysis begins by identifying the key functional groups and the core heterocyclic structure.

The primary disconnection targets the nitrogen-nitrogen bond of the hydroxylamine moiety. This is a logical step as hydroxylamines can be introduced via nucleophilic substitution. This leads to two key synthons: a 3-methylquinoxalin-2-yl electrophile and a hydroxylamine nucleophile. The most practical precursor for the electrophilic quinoxaline would be 2-chloro-3-methylquinoxaline, a common and reactive intermediate.

A second major disconnection breaks down the quinoxaline ring itself. The most established method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov This retrosynthetic step simplifies the 3-methylquinoxaline core into o-phenylenediamine (B120857) and a three-carbon α-dicarbonyl equivalent, such as pyruvaldehyde or an ester derivative like ethyl pyruvate (B1213749).

This two-stage retrosynthetic strategy is summarized below:

Functional Group Interconversion (FGI) and Disconnection: Disconnect the N-N bond of the hydroxylamine group, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This points to hydroxylamine (or a protected form) as the nucleophile and a 2-halo-3-methylquinoxaline as the electrophilic partner.

C-N Bond Disconnection: Deconstruct the pyrazine (B50134) ring of the quinoxaline core. This leads back to o-phenylenediamine and an appropriate α-keto-aldehyde or α-keto-ester, such as ethyl pyruvate, which provides the methyl group at the 3-position and the carbonyl at the 2-position.

This analysis establishes a clear and feasible synthetic plan: first, construct the 3-methylquinoxaline ring system, then functionalize the 2-position to introduce the hydroxylamine group.

Established and Emerging Synthetic Routes to the Quinoxaline Ring System

The quinoxaline scaffold is a cornerstone in heterocyclic chemistry, and numerous methods have been developed for its construction. These range from classical condensation reactions to modern, highly efficient catalytic processes.

The most fundamental and widely utilized method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govsapub.org This reaction, first reported in 1884, is robust and versatile, allowing for the preparation of a wide array of substituted quinoxalines. masterorganicchemistry.com

The synthesis of the 3-methylquinoxaline core typically starts with the reaction of o-phenylenediamine with an appropriate dicarbonyl compound like ethyl pyruvate or pyruvaldehyde. sapub.orgnih.gov For instance, reacting o-phenylenediamine with ethyl pyruvate in a solvent like n-butanol yields 3-methylquinoxalin-2(1H)-one. nih.gov This quinoxalinone exists in tautomeric equilibrium with its 2-hydroxy-3-methylquinoxaline (B154303) form. To generate a more reactive intermediate for subsequent functionalization, this product is often treated with a chlorinating agent like phosphorus oxychloride (POCl3) to yield 2-chloro-3-methylquinoxaline. nih.gov This halogenated derivative is an excellent electrophile for nucleophilic substitution reactions at the C2 position. mdpi.comnih.gov

The general reaction is outlined in the table below:

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| o-phenylenediamine | Ethyl Pyruvate | n-Butanol, heat | 3-Methylquinoxalin-2(1H)-one | nih.gov |

| o-phenylenediamine | Glyoxal | Acetonitrile | Quinoxaline | sapub.org |

| o-phenylenediamine | 2-Oxopropionaldehyde | DMF | 2-Methylquinoxaline | sapub.org |

| 1,2-Diaminobenzene | Phenacyl Bromide | THF, Pyridine, RT | 2-Phenylquinoxaline | nih.govacgpubs.org |

In recent years, synthetic chemistry has increasingly embraced the principles of green chemistry to develop more environmentally benign, efficient, and cost-effective methods. nih.gov Traditional quinoxaline synthesis often requires high temperatures and strong acid catalysts. nih.gov Modern approaches aim to mitigate these issues.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation, sometimes in the presence of a mild catalyst like iodine. sapub.org

Catalyst-free methods have also been developed. One such approach involves the uncatalyzed condensation between aryl-1,2-diamines and diethyl bromomalonate, which provides a one-pot access to substituted ethyl 3-hydroxyquinoxaline-2-carboxylates. acgpubs.org Additionally, reactions can be performed in greener solvents like ethanol (B145695) or even under solvent-free conditions, significantly reducing waste and environmental impact. nih.gov

| Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|

| o-phenylenediamines, 1,2-dicarbonyl compounds | Iodine, Microwave irradiation | Rapid, efficient | sapub.org |

| Substituted 1,2-phenylenediamine, Benzil (B1666583) | TiO2-Pr-SO3H, EtOH, 10 min | High yield, short reaction time, recyclable catalyst | nih.gov |

| o-phenylenediamine, Benzil derivatives | Hexafluoroisopropanol (HFIP), RT, 20 min | Solvent-free, recoverable catalyst, 95% yield | masterorganicchemistry.com |

| Sulfoxonium ylides, o-phenylenediamines | Elemental sulfur, mild conditions | Catalyst-free, broad functional group tolerance | organic-chemistry.org |

The development of advanced catalytic systems has further expanded the toolkit for quinoxaline synthesis, enabling reactions under milder conditions and with greater efficiency. A variety of transition metal and organocatalysts have been successfully employed.

For example, nickel-based catalysts, such as a NiBr2/1,10-phenanthroline system, have proven effective for synthesizing quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org Cobalt catalysts, in combination with molecular oxygen as a terminal oxidant, can mediate the annulation of terminal alkynes and o-phenylenediamines to produce a wide range of quinoxaline derivatives. organic-chemistry.org Bio-inspired ortho-quinone catalysts have also been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the oxidant. organic-chemistry.org

Reaction optimization is crucial for maximizing yield and purity. This involves the systematic variation of parameters such as the catalyst, solvent, temperature, and reaction time. For instance, the synthesis of quinoxalines from o-phenylenediamine and benzil has been optimized using various catalysts, demonstrating that the choice of catalyst can significantly impact reaction efficiency and conditions. nih.govmasterorganicchemistry.com

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| NiBr2/1,10-phenanthroline | 1,2-diamines or 2-nitroanilines | Inexpensive and simple system | organic-chemistry.org |

| Cobalt catalyst / O2 | Terminal alkynes, o-phenylenediamines | Good functional group tolerance | organic-chemistry.org |

| Bio-inspired ortho-quinones / O2 | Primary amines | Mild conditions, uses oxygen as terminal oxidant | organic-chemistry.org |

| Copper(I) iodide (CuI) | 2-iodoanilines, arylacetaldehydes, NaN3 | One-pot, three-component reaction | organic-chemistry.org |

| Pyridine | 1,2-phenylenediamines, phenacyl bromide | Simple, efficient, room temperature reaction | acgpubs.org |

Strategies for Introducing the Hydroxylamine Moiety onto N-Heterocyclic Scaffolds

Once the 3-methylquinoxaline core is synthesized, the next critical step is the introduction of the hydroxylamine group at the C2-position. This transformation can be approached through several strategic pathways. The most direct method involves the nucleophilic aromatic substitution (SNAr) on an activated quinoxaline precursor.

The SNAr mechanism is particularly effective on electron-poor aromatic rings, and the pyrazine ring of quinoxaline is inherently electrophilic. masterorganicchemistry.com The presence of a good leaving group, such as a halogen, at the 2-position of the quinoxaline ring makes it highly susceptible to attack by nucleophiles. The synthesis of 2-chloro-3-methylquinoxaline provides an ideal substrate for this reaction. nih.gov While specific literature on the reaction of 2-chloro-3-methylquinoxaline with hydroxylamine is scarce, the successful substitution with other nucleophiles like amines and phenoxides strongly supports the feasibility of this approach. mdpi.comnih.gov

Beyond nucleophilic substitution, other strategies exist for forming hydroxylamines on heterocyclic systems, although their direct application to the this compound target is less documented.

Direct N-Hydroxylation: This process involves the direct oxidation of an amino group to a hydroxylamino group. While challenging to control, certain oxidizing agents can achieve this transformation. In biological systems, Cytochrome P450 enzymes are known to mediate the N-hydroxylation of primary and secondary amines. libretexts.org In a laboratory setting, this could theoretically be applied to a precursor like 2-amino-3-methylquinoxaline. However, achieving chemoselectivity and avoiding over-oxidation to nitroso or nitro compounds can be a significant hurdle. Another potential route could involve the reduction of a precursor like a quinoxaline N-oxide. Quinoxaline 1,4-di-N-oxides can be synthesized via the Beirut reaction, and selective reduction could potentially yield N-hydroxy derivatives. researchgate.netnih.gov

Oxime Formation Pathways: Oximes (R-CH=N-OH) are structurally related to hydroxylamines and can sometimes serve as precursors. A hypothetical route could involve the elaboration of a substituent at the C2 position into an oxime. For example, if a 2-formyl-3-methylquinoxaline could be synthesized, it could be reacted with hydroxylamine to form the corresponding aldoxime. Subsequent reduction of the C=N bond of the oxime would then yield the target this compound. This multi-step pathway is more complex than direct substitution but represents an alternative synthetic strategy.

Functionalization of Quinoxalinone Precursors with Hydroxylamine Derivatives

The synthesis of this compound can be strategically approached through the functionalization of a quinoxalinone precursor. A common and effective method involves the conversion of 3-methylquinoxalin-2(1H)-one to a more reactive intermediate, followed by nucleophilic substitution with a hydroxylamine derivative.

A key precursor in this methodology is 2-chloro-3-methylquinoxaline. This intermediate is typically synthesized by treating 3-methylquinoxalin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). tsijournals.com The reaction of o-phenylenediamine with ethyl pyruvate in n-butanol can produce the initial 3-methylquinoxalin-2(1H)-one. google.com

Once 2-chloro-3-methylquinoxaline is obtained, it serves as an electrophilic substrate for nucleophilic aromatic substitution (SNAr) with hydroxylamine or its derivatives. The electron-deficient nature of the quinoxaline ring, further activated by the chloro substituent, facilitates attack by nucleophiles at the C2 position. tsijournals.com The reaction with hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine, would lead to the desired this compound. The reaction conditions, such as solvent, temperature, and base, are crucial for optimizing the yield and minimizing side products.

| Step | Reactants | Reagents | Product | Typical Conditions | Reference |

| 1 | o-Phenylenediamine, Ethyl pyruvate | n-Butanol | 3-Methylquinoxalin-2(1H)-one | Heating | google.com |

| 2 | 3-Methylquinoxalin-2(1H)-one | POCl₃ | 2-Chloro-3-methylquinoxaline | Reflux | tsijournals.comgoogle.com |

| 3 | 2-Chloro-3-methylquinoxaline | Hydroxylamine hydrochloride, Base | This compound | Varies (e.g., Ethanol, heat) | Inferred from tsijournals.com |

Utilization of Protected Hydroxylamine Building Blocks in Synthetic Sequences

To circumvent potential side reactions and improve the selectivity of the amination process, protected hydroxylamine building blocks can be employed. The hydroxylamine molecule possesses two nucleophilic sites (the nitrogen and oxygen atoms), which can lead to the formation of O-substituted or N,O-disubstituted byproducts. The use of a protecting group on either the nitrogen or oxygen atom of hydroxylamine can direct the reaction towards the desired N-substitution.

For instance, an O-protected hydroxylamine, such as O-(trimethylsilyl)hydroxylamine or O-(tetrahydropyran-2-yl)hydroxylamine, can be used as the nucleophile. The bulky protecting group on the oxygen atom sterically hinders its participation in the nucleophilic attack, thereby favoring the reaction at the nitrogen atom. Following the successful coupling with 2-chloro-3-methylquinoxaline, the protecting group can be readily removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final this compound.

Alternatively, N-protected hydroxylamines could be considered, although this might be less common for achieving N-arylation. The choice of the protecting group is critical and should be orthogonal to the other functional groups present in the molecule and stable to the reaction conditions of the coupling step.

| Protected Hydroxylamine | Protecting Group (PG) | Deprotection Condition | Advantage |

| O-(Trimethylsilyl)hydroxylamine | Trimethylsilyl (TMS) | Mild acid or fluoride (B91410) source | Easy to introduce and remove |

| O-(Tetrahydropyran-2-yl)hydroxylamine | Tetrahydropyranyl (THP) | Acidic hydrolysis | Stable to many reaction conditions |

| N-Boc-hydroxylamine | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | Commonly used for amine protection |

Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound necessitates careful optimization of the reaction parameters to ensure safety, efficiency, and cost-effectiveness. numberanalytics.com

Key parameters for optimization in the nucleophilic aromatic substitution of 2-chloro-3-methylquinoxaline with hydroxylamine include:

Solvent: The choice of solvent can significantly influence the reaction rate and solubility of reactants. Polar aprotic solvents like DMF or DMSO might be suitable, but their high boiling points and potential for difficult removal need to be considered. Greener solvent alternatives like polyethylene (B3416737) glycol (PEG) have also been explored for similar reactions. nih.gov

Temperature: While higher temperatures generally accelerate the reaction, they can also lead to the formation of impurities. A thorough study to find the optimal temperature that balances reaction rate and selectivity is crucial. numberanalytics.com

Base: The choice and stoichiometry of the base are critical for neutralizing the HCl formed during the reaction and for liberating the free hydroxylamine from its salt. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or organic amines (e.g., triethylamine).

Catalyst: While not always necessary for SNAr reactions on activated rings, the use of a phase-transfer catalyst or a copper catalyst could potentially enhance the reaction rate under milder conditions.

For scale-up, several factors must be addressed:

Heat Management: SNAr reactions can be exothermic, and efficient heat dissipation is critical to prevent runaway reactions on a large scale. numberanalytics.com

Mass Transfer: Ensuring efficient mixing is vital for maintaining homogeneity and consistent reaction progress. numberanalytics.com

Work-up and Purification: Developing a robust and scalable purification method, such as crystallization or extraction, is essential to obtain the final product with high purity. The use of techniques like continuous flow chemistry can offer advantages in terms of safety, efficiency, and scalability for such reactions. researchgate.net

| Parameter | Considerations for Optimization | Impact on Scale-Up |

| Solvent | Polarity, boiling point, cost, environmental impact | Safety, cost, waste management |

| Temperature | Reaction rate vs. side product formation | Heat transfer, process safety |

| Base | Strength, solubility, cost | Cost, work-up procedure |

| Reaction Time | Conversion rate, impurity profile | Throughput, operational efficiency |

Intrinsic Reactivity of the Hydroxylamine Functionality (–NHOH) within the Quinoxaline System

The hydroxylamine group is known for its dual nucleophilic and electrophilic nature, as well as its susceptibility to oxidation and reduction. Its attachment to the electron-deficient quinoxaline ring modulates this inherent reactivity.

Nucleophilic and Electrophilic Reactions at Nitrogen and Oxygen Centers of Hydroxylamines

A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. masterorganicchemistry.comyoutube.com Conversely, an electrophile is a species that accepts an electron pair. masterorganicchemistry.comyoutube.com The hydroxylamine group (-NHOH) possesses two potential nucleophilic centers: the nitrogen and the oxygen atoms, both of which have lone pairs of electrons. Generally, the nitrogen atom in hydroxylamines is the more potent nucleophile compared to the oxygen atom. ic.ac.uk This is attributed to nitrogen's lower electronegativity, which makes its lone pair more available for donation. ic.ac.uk

In the context of this compound, the nitrogen atom of the hydroxylamine group can participate in nucleophilic substitution reactions. smolecule.com This allows for the introduction of various substituents at this position. The reactivity of the hydroxylamine can be influenced by the pH of the reaction medium. For instance, the N-hydroxylamine of 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ), a related heterocyclic compound, demonstrates increased binding to DNA under acidic conditions (pH 5) compared to neutral pH. nih.gov

The oxygen atom of the hydroxylamine can also act as a nucleophile, although this is less common. For O-alkylation to occur, a strong base is typically required to deprotonate the hydroxyl group first. wikipedia.org

The hydroxylamine functionality can also exhibit electrophilic character. For example, O-aroyl-N,N-dimethylhydroxylamines serve as important electrophilic amination reagents. organic-chemistry.org

Oxidative and Reductive Transformations of the Hydroxylamine Group

The hydroxylamine group is readily susceptible to both oxidation and reduction.

Oxidative Transformations: Oxidation of N-substituted hydroxylamines can lead to the formation of various products, including nitrones and nitroso derivatives. smolecule.comchimia.ch The oxidation of N,N-disubstituted hydroxylamines is a common method for synthesizing nitrones. chimia.chresearchgate.net Various oxidizing agents can be employed for this transformation, and the reaction conditions can influence the outcome. For instance, the oxidation of aliphatic amines to oximes can be achieved efficiently using m-CPBA as the oxidant in ethyl acetate (B1210297) at room temperature. organic-chemistry.org In biological systems, enzymes like cytochrome P450 can catalyze the oxidation of hydroxylamines. nih.gov

Reductive Transformations: The hydroxylamine group can be reduced to an amine. For example, N-organylhydroxylamines (R-NH-OH) can be reduced to the corresponding primary amines (R-NH2) using reagents like zinc in hydrochloric acid. wikipedia.org Similarly, oximes, which can be formed from hydroxylamines, can be reduced to primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. byjus.com

Formation of Oximes and Other N-O Containing Derivations

Hydroxylamines are key precursors for the synthesis of oximes. byjus.comwikipedia.org Oximes are formed through the condensation reaction of a hydroxylamine with an aldehyde or a ketone. byjus.comwikipedia.org The reaction of this compound with aldehydes or ketones would be expected to yield the corresponding oxime derivatives.

Beyond simple oxime formation, the hydroxylamine functionality can be derivatized in other ways. For instance, reaction with acylating agents can lead to the formation of N-acetoxy derivatives. The N-acetoxy derivative of N-hydroxy-IQ, formed in situ from N-hydroxy-IQ and acetic anhydride, shows enhanced binding to DNA compared to the parent hydroxylamine. nih.gov

Reactivity of the 3-Methylquinoxaline Core in this compound

The quinoxaline ring system is an electron-deficient heterocycle, which influences the reactivity of its substituents and the ring itself.

Substituent Effects on Aromatic Reactivity and Regioselectivity within Quinoxalines

The electronic nature of substituents on the quinoxaline ring plays a crucial role in directing its reactivity. Electron-withdrawing groups generally decrease the electron density of the ring, making it more susceptible to nucleophilic attack and less so to electrophilic attack. Conversely, electron-donating groups increase the electron density, favoring electrophilic substitution.

In the context of C-H functionalization of quinolines, a related heterocyclic system, it has been observed that electron-withdrawing groups often lead to better yields in arylation reactions compared to electron-donating groups. nih.gov The position of substitution is also influenced by the existing substituents. For instance, in the synthesis of 3-substituted quinoxalin-2(1H)-ones, functionalization often occurs at the C3 position. nih.gov

The reactivity of the methyl group at the 3-position of the quinoxaline ring in this compound is also of note. The methyl group in 3-methylquinoxalin-2-one is known to be reactive towards electrophilic agents, such as in bromination reactions. researchgate.net

C-H Functionalization at Peripheral Positions of the Quinoxaline Ring

Direct C-H functionalization is a powerful tool for modifying heterocyclic scaffolds, offering an atom- and step-economical approach. nih.gov For quinoxalin-2(1H)-ones, direct C-H functionalization at the C3 position is a cost-effective method for synthesizing a variety of derivatives. nih.govresearchgate.net Various methods have been developed for this purpose, including transition metal-catalyzed reactions and oxidative coupling. researchgate.net

For instance, metal-free C-H vinylation of quinoxalin-2(1H)-ones at the C3 position has been achieved using alkenes in the presence of an oxidant like ammonium (B1175870) persulfate. frontiersin.org This highlights the potential for direct functionalization of the quinoxaline core in this compound, allowing for the introduction of new carbon-carbon bonds at specific positions. The electrophilic nature of the quinoxaline ring has also been exploited in vicarious nucleophilic substitution (VNS) reactions to introduce various substituents. rsc.org

Rearrangement Reactions and Ring Expansions/Contractions

The chemical behavior of this compound is significantly influenced by the presence of the hydroxylamine moiety attached to the quinoxaline ring. This functional group is known to participate in a variety of rearrangement reactions, which can be pivotal for creating structural diversity. While specific experimental studies on the rearrangement of this compound are not extensively documented, its reactivity can be inferred from well-established transformations of arylhydroxylamines.

Key rearrangement reactions applicable to hydroxylamines include the Bamberger and aza-Hock rearrangements.

Bamberger Rearrangement: The Bamberger rearrangement is the acid-catalyzed reaction of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.org The mechanism involves the O-protonation of the hydroxylamine, followed by the loss of water to generate a nitrenium ion intermediate. This intermediate is then attacked by a nucleophile, typically water, at the para-position of the aromatic ring. wikipedia.org

In the case of this compound, an analogous rearrangement under strong aqueous acid conditions could potentially occur. The proposed mechanism would involve protonation of the hydroxylamine's oxygen atom, followed by dehydration to form a quinoxalinylnitrenium ion. Subsequent nucleophilic attack by water would likely occur on the fused benzene (B151609) ring of the quinoxaline system.

Aza-Hock Rearrangement: A related transformation is the aza-Hock rearrangement, which involves the acid-mediated rearrangement of cumene (B47948) hydroxylamine derivatives to anilines. nih.gov This reaction proceeds through the formation of an iminium salt intermediate after aryl migration, which is then hydrolyzed to the corresponding aniline. nih.gov This pathway provides an alternative route for C-N bond formation and could be a plausible reaction for this compound under specific acidic conditions, leading to different structural isomers.

nih.govbeilstein-journals.org-Sigmatropic Rearrangement: N-Arylhydroxylamines can also undergo nih.govbeilstein-journals.org-sigmatropic rearrangements. For instance, the reaction of N-arylhydroxylamines with sulfinyl chlorides can lead to the formation of ortho-sulfonylated anilines. thieme-connect.de This transformation proceeds through the cleavage of the weak N-O bond, highlighting its susceptibility to rearrangement, which could be exploited to introduce functional groups at the adjacent position of the quinoxaline ring. thieme-connect.de

Ring Contractions: Skeletal rearrangements of hydroxylamines can also lead to ring contractions. Recent studies have shown that B(C₆F₅)₃-catalyzed reactions of hydroxylamines derived from saturated cyclic amines can induce ring contraction. nih.gov While the quinoxaline ring is aromatic and thus more stable, under certain catalytic conditions, transformations involving the heterocyclic part of the molecule could be envisioned, although this would require overcoming a significant aromatic stabilization energy barrier. Such reactions, if feasible, would offer a powerful method for skeletal diversification, transforming the quinoxaline core into other heterocyclic systems. nih.gov

Rational Design of this compound Derivatives for Chemical Diversification

The rational design of derivatives of this compound is a key strategy for achieving chemical diversification and optimizing properties for various applications, including medicinal chemistry. The quinoxaline scaffold is a privileged structure in drug discovery, known for a wide range of biological activities. nih.govnih.gov Therefore, modifying the core this compound structure allows for the systematic exploration of chemical space and the development of new compounds with tailored functions.

The design process often begins with a lead compound, in this case, this compound, and involves making targeted structural modifications. Common strategies for derivatization of the 3-methylquinoxaline core include:

Substitution at the Quinoxaline Ring: The benzene portion of the quinoxaline ring can be substituted with various functional groups (e.g., halogens, nitro groups, alkyl groups) to modulate electronic properties and steric profile.

Modification of the Hydroxylamine Group: The hydroxylamine moiety itself can be alkylated, acylated, or used as a precursor for other nitrogen-containing functional groups.

Functionalization of the Methyl Group: The methyl group at the 3-position is a handle for further reactions, such as oxidation or halogenation, to introduce new functionalities. researchgate.net

A prominent approach for diversification starts with a common intermediate, such as 2-chloro-3-methylquinoxaline, which can be synthesized from 3-methylquinoxalin-2(1H)-one. nih.gov This versatile intermediate allows for the introduction of a wide array of substituents at the 2-position via nucleophilic substitution reactions. For example, ether linkages can be formed by reacting 2-chloro-3-methylquinoxaline with various phenols, and amine derivatives can be synthesized by reaction with aromatic amines. nih.gov These derivatives can then be further modified to create extensive libraries of compounds, such as Schiff bases. nih.gov

In the context of drug design, molecular docking and computational studies are often employed to guide the rational design of new derivatives. For example, derivatives of 3-methylquinoxaline have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net In such studies, a template compound is docked into the active site of the target protein, and new derivatives are designed to enhance binding affinity and selectivity. These designed compounds are then synthesized and evaluated for their biological activity. nih.govresearchgate.net

The table below summarizes various strategies for the diversification of the 3-methylquinoxaline scaffold, which can be applied to design derivatives of this compound.

| Starting Material | Reagent(s) | Type of Transformation | Resulting Derivative Class | Reference |

| 2-Hydroxy-3-methylquinoxaline | POCl₃ | Chlorination | 2-Chloro-3-methylquinoxaline | nih.gov |

| 2-Chloro-3-methylquinoxaline | 4-Hydroxy benzaldehyde | Etherification | 2-(Phenoxy)-3-methylquinoxaline derivatives | nih.gov |

| 2-Chloro-3-methylquinoxaline | p-Aminophenol | Amination | 2-(Anilino)-3-methylquinoxaline derivatives | nih.gov |

| 3-Methylquinoxalin-2(1H)-one | Aromatic aldehydes | Condensation | Styryl-quinoxalinone derivatives | mdpi.com |

| 2-Methylquinoxaline | N-Bromosuccinimide, PPh₃ | Wittig Reagent Synthesis | ((3-Methylquinoxalin-2-yl)methyl)triphenylphosphonium bromides | researchgate.net |

| Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate | Benzyl chloride, Hydrazine | Alkylation, Hydrazinolysis | 3-(3-Benzyloxyquinoxalin-2-yl) propanhydrazide | mdpi.com |

| 3-(3-Benzyloxyquinoxalin-2-yl) propanhydrazide | Primary/Secondary amines | Amide Coupling | N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization of N 3 Methylquinoxalin 2 Yl Hydroxylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No specific ¹H, ¹³C, or 2D-NMR spectral data for N-(3-Methylquinoxalin-2-yl)hydroxylamine has been reported. Such data would be essential for confirming the molecular structure by identifying the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns for this compound, is not available. This analysis is crucial for confirming the molecular weight and deducing the structural components of the molecule. While data exists for related compounds like its tautomer, 3-Methylquinoxalin-2-ol, this cannot be extrapolated to the hydroxylamine (B1172632) derivative. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Specific Infrared (IR) and Raman spectra for this compound have not been documented. These spectroscopic techniques are vital for identifying the functional groups present in the molecule by observing their characteristic vibrational frequencies. Studies on the parent hydroxylamine molecule in different environments exist, but this information is not specific to the quinoxaline (B1680401) derivative. arxiv.org

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, its absolute configuration, conformation, and the precise three-dimensional arrangement of its atoms in the crystalline state are unknown.

Without crystal structure data, an analysis of the intermolecular forces, such as hydrogen bonding involving the hydroxylamine group or potential π-stacking from the quinoxaline ring system, cannot be performed. These interactions are fundamental to understanding the compound's crystal packing and resulting material properties.

Theoretical and Computational Investigations of N 3 Methylquinoxalin 2 Yl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-(3-Methylquinoxalin-2-yl)hydroxylamine. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are utilized to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.comresearchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. jmaterenvironsci.com A smaller gap generally implies higher reactivity. jmaterenvironsci.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. In the context of this compound, the HOMO is likely to be localized on the electron-rich hydroxylamine (B1172632) group and the quinoxaline (B1680401) ring, whereas the LUMO may be distributed over the heterocyclic ring system. The specific energies of these orbitals dictate the molecule's ability to engage in charge-transfer interactions.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Representative Values)

| Parameter | Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -5.8 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: These are representative values based on typical DFT calculations for similar quinoxaline derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen and nitrogen atoms of the hydroxylamine group, highlighting their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to deprotonation. The quinoxaline ring system would display a more complex pattern of electron distribution, with the nitrogen atoms of the ring also contributing to the nucleophilic character of the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective of the molecule's behavior, including its conformational flexibility and interactions with biological macromolecules.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-N-O-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 5.2 |

| 2 | 60° | 1.8 |

| 3 | 120° | 0.0 |

| 4 | 180° | 3.5 |

Note: These values are hypothetical and serve to illustrate the concept of a conformational energy landscape. Actual values would require specific computational studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of bioactive molecules. For this compound, docking studies could be performed against various protein targets, such as kinases, which are known to be modulated by other quinoxaline derivatives. nih.gov

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the hydroxylamine moiety of this compound could act as a hydrogen bond donor and acceptor, while the quinoxaline ring could participate in pi-stacking interactions with aromatic amino acid residues in the protein's active site.

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a potential reaction to investigate computationally is its oxidation, which could be relevant to its metabolism or its mechanism of action as a pro-drug.

A computational study of the oxidation mechanism would involve:

Reactant and Product Optimization: The geometries of the reactant (this compound) and the potential oxidized products would be optimized.

Transition State Searching: Algorithms would be used to locate the transition state structure connecting the reactant and product.

Frequency Calculations: These calculations would confirm that the reactant and product are energy minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to verify that the identified transition state correctly connects the reactant and product on the potential energy surface.

By determining the activation energy from the difference in energy between the reactant and the transition state, the feasibility of the proposed reaction mechanism can be assessed.

Transition State Characterization and Reaction Pathway Determination

The elucidation of a chemical reaction's mechanism hinges on the identification and characterization of its transition states and the determination of the most favorable reaction pathway. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tool for such investigations.

Transition State (TS) Geometry and Vibrational Analysis: A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. To characterize a transition state for a reaction involving this compound, such as its formation or subsequent N-O bond cleavage, the geometry of the proposed TS would be optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the reaction pathway from the transition state down to the corresponding reactant and product minima on the potential energy surface. This allows for the unambiguous connection of the transition state with the initial and final states of the reaction step, confirming that the located TS is indeed the correct one for the process of interest.

A hypothetical reaction pathway for the formation of this compound from 2-chloro-3-methylquinoxaline (B189447) and hydroxylamine could be computationally modeled. The following table illustrates the type of data that would be generated from such a study.

Interactive Data Table: Hypothetical Computational Data for a Reaction Step

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants (2-chloro-3-methylquinoxaline + NH₂OH) | B3LYP/6-311+G(d,p) | 0.00 | 0 |

| Transition State 1 (TS1) | B3LYP/6-311+G(d,p) | +25.3 | 1 |

| Intermediate 1 | B3LYP/6-311+G(d,p) | -5.2 | 0 |

| Product (this compound) | B3LYP/6-311+G(d,p) | -15.8 | 0 |

Note: The data in this table is illustrative and not based on actual published results for this specific reaction.

Mechanistic Insights into N-O Bond Cleavage and Formation

The N-O bond is a known reactive site in many organic molecules, and its cleavage is a key step in various chemical transformations. iiste.org Computational studies can provide detailed mechanistic insights into both the formation and cleavage of the N-O bond in this compound.

N-O Bond Formation: The formation of the N-O bond in a precursor to or a derivative of this compound, for instance, in the synthesis of quinoxaline 1,4-dioxides, has been a subject of interest. iiste.org DFT studies can be employed to model the cycloaddition reactions that lead to the formation of such N-O bonds. iiste.org The analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can predict the feasibility and regioselectivity of these reactions. For example, the reaction of a benzofurazan (B1196253) oxide with an enolate to form a quinoxaline N,N'-dioxide involves the formation of two new N-O bonds.

N-O Bond Cleavage: The cleavage of the N-O bond in hydroxylamine derivatives can proceed through several mechanisms, including homolytic (radical) or heterolytic (ionic) pathways. iiste.orgrsc.org Computational modeling can help distinguish between these pathways by comparing the activation energies for each. For this compound, factors influencing the preferred cleavage pathway would include the stability of the resulting radical or ionic intermediates.

For instance, one-electron reduction of quinoxaline 1,4-dioxides can lead to the fragmentation of the N-O bond, releasing a hydroxyl radical. rsc.org A similar process could be envisaged for the N-hydroxylamine derivative under reductive conditions. Theoretical calculations can model the electron transfer process and the subsequent potential energy surface for N-O bond dissociation.

The electronic nature of the quinoxaline ring system, particularly the electron-withdrawing character of the pyrazine (B50134) ring, would significantly influence the stability of any intermediates formed during N-O bond cleavage. Substituents on the quinoxaline ring, such as the 3-methyl group, would also play a role in modulating the reactivity.

Interactive Data Table: Hypothetical Bond Dissociation Energies (BDEs)

| Bond | Method/Basis Set | Bond Dissociation Energy (kcal/mol) |

| N-O in this compound | DFT (B3LYP/6-311+G(d,p)) | 45.8 |

| N-H in this compound | DFT (B3LYP/6-311+G(d,p)) | 88.2 |

| O-H in this compound | DFT (B3LYP/6-311+G(d,p)) | 75.1 |

Note: The data in this table is illustrative and represents the type of information that could be obtained from computational analysis. It is not based on published experimental or calculated values for this specific molecule.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Methylquinoxalin 2 Yl Hydroxylamine Derivatives

Principles of SAR in N-Heterocyclic Compounds and Hydroxylamines

The biological activity of N-heterocyclic compounds, such as those based on the quinoxaline (B1680401) scaffold, is intrinsically linked to their structural and electronic properties. Quinoxaline itself, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in drug discovery, known for its diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties. mdpi.comsapub.orgcore.ac.uk The nitrogen atoms within the pyrazine ring are crucial, acting as hydrogen bond acceptors and playing a key role in the molecule's interaction with biological targets. mdpi.com The aromatic system of the quinoxaline ring allows for π-π stacking interactions with aromatic residues in protein binding pockets. mdpi.com

Substitutions on the quinoxaline ring system can significantly modulate the compound's biological profile. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzene portion of the ring can alter the electron density of the entire heterocyclic system, thereby influencing its reactivity and binding affinity. mdpi.com The position of these substituents is also critical; for example, substitutions at the 6- and 7-positions of the quinoxaline ring have been shown to be particularly important for enhancing biological activity in various studies. mdpi.com

The hydroxylamine (B1172632) functional group (-NHOH) introduces specific properties to a molecule. It can act as both a hydrogen bond donor (from the -OH and -NH groups) and a hydrogen bond acceptor (at the oxygen and nitrogen atoms). This dual capacity for hydrogen bonding can lead to strong and specific interactions with biological macromolecules. Furthermore, the hydroxylamine moiety can influence the molecule's pharmacokinetic properties, such as its solubility and metabolic stability. The N-O bond in hydroxylamines can be relatively weak, making them susceptible to metabolic transformations, which can be a key consideration in drug design.

Elucidating the Influence of Structural Modifications on Molecular Recognition and Binding Affinities

The specific placement of substituents on the N-(3-Methylquinoxalin-2-yl)hydroxylamine scaffold can have a profound impact on its molecular recognition and binding affinities. The 3-methyl group, for instance, can provide a steric hindrance that may influence the orientation of the molecule within a binding site or it can engage in hydrophobic interactions.

Studies on related quinoxaline derivatives have provided valuable insights into how structural modifications can affect biological activity. For example, in a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzenesulfonamide (B165840) derivatives, the presence of a methyl group at the 3-position of the quinoxaline ring was found to be favorable for anticancer activity against the HCT116 cell line. nih.gov

The following table summarizes the structure-activity relationship of some 3-methylquinoxaline derivatives, highlighting how different substituents affect their anticancer activity.

| Compound ID | Quinoxaline Substituent (Position 3) | Other Substituents | Target Cell Line | IC50 (µM) | Reference |

| VIId | Methyl | N-(4-aminophenyl)benzenesulfonamide | HCT116 | 7.8 | nih.gov |

| VIIIc | Methyl | N-(4-aminophenyl)-4-methylbenzenesulfonamide | HCT116 | 2.5 | nih.gov |

| VIIIe | Methyl | N-(4-aminophenyl)-4-methoxybenzenesulfonamide | HCT116 | 8.4 | nih.gov |

| XVa | Chloro | N-(4-aminophenyl)benzenesulfonamide | HCT116 | 4.4 | nih.gov |

From this data, it is evident that for this particular series, a methyl group at the 3-position is generally well-tolerated and can lead to potent compounds. The nature of the substituent on the appended benzenesulfonamide ring also plays a crucial role, with a 4-methyl substituent (compound VIIIc) resulting in the most potent activity in this set.

In another study focusing on quinoxaline urea (B33335) analogs, the substitution pattern on the quinoxaline ring and attached moieties was shown to be critical for the inhibition of IKKβ phosphorylation. nih.gov While not containing a hydroxylamine group, these findings underscore the importance of subtle structural changes. For example, replacing a furan (B31954) group with an N-methylpyrazole significantly improved oral bioavailability. nih.gov This highlights that modifications at the periphery of the quinoxaline core can dramatically influence pharmacokinetic properties.

The hydroxylamine group in this compound is expected to be a key pharmacophoric feature. Its ability to chelate metal ions or form specific hydrogen bonds could be central to its mechanism of action. The N-hydroxylamine of 2-amino-3-methylimidazolo[4,5-f]quinoline (a related heterocyclic compound) has been shown to covalently bind to DNA, with its reactivity being influenced by pH. nih.gov This suggests that the hydroxylamine moiety of this compound could also participate in important chemical interactions with its biological target.

Future Research Directions and Emerging Paradigms for N 3 Methylquinoxalin 2 Yl Hydroxylamine

Development of Chemo- and Regioselective Synthetic Methodologies

The precise and controlled synthesis of N-(3-Methylquinoxalin-2-yl)hydroxylamine and its analogs is paramount for any future investigation into their properties and applications. Current synthetic strategies for quinoxaline (B1680401) derivatives often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.org Future research should focus on developing novel chemo- and regioselective methods to introduce the hydroxylamine (B1172632) moiety onto the pre-formed quinoxaline ring or to construct the ring with the hydroxylamine already in place.

One promising direction is the nucleophilic aromatic substitution (SNAr) on a suitable 2-halo-3-methylquinoxaline precursor. The challenge lies in controlling the reactivity of hydroxylamine as a bidentate nucleophile. Research should explore the use of protecting groups for the hydroxylamine and optimize reaction conditions to favor N- over O-alkylation.

Another avenue involves the direct C-H amination of 3-methylquinoxaline. Recent advances in transition-metal-catalyzed C-H functionalization could provide a more atom-economical and efficient route. The development of catalysts that can selectively direct the amination to the C2-position in the presence of other reactive sites would be a significant breakthrough.

Below is a hypothetical comparison of potential synthetic routes, highlighting areas for future optimization.

| Synthetic Route | Potential Precursors | Key Challenges | Areas for Future Research |

| Nucleophilic Aromatic Substitution | 2-Chloro-3-methylquinoxaline (B189447), Hydroxylamine | Control of N- vs. O-alkylation, Stability of the product | Development of selective protecting groups, Optimization of solvent and base systems |

| Reductive Amination | 3-Methylquinoxalin-2(1H)-one | Over-reduction of the hydroxylamine | Screening of selective reducing agents, Control of reaction stoichiometry |

| C-H Amination | 3-Methylquinoxaline, Aminating agent | Regioselectivity (C2 vs. other positions), Catalyst development | Design of directing groups, High-throughput catalyst screening |

Exploration of Novel Reactivity and Catalytic Pathways

The hydroxylamine group in this compound is expected to impart a rich and diverse reactivity profile to the molecule. Future research should systematically explore these reactions to unlock new synthetic transformations and potential catalytic applications.

Key areas of investigation should include:

Oxidation: The oxidation of the hydroxylamine moiety can lead to the corresponding nitroso and nitro compounds, which are valuable synthetic intermediates. The development of selective oxidation methods that leave the quinoxaline ring intact will be crucial.

Reduction: The controlled reduction of the hydroxylamine can yield the corresponding amine, 3-methylquinoxalin-2-amine. Exploring selective reducing agents and conditions will be important.

Rearrangement Reactions: Hydroxylamines are known to undergo various rearrangements, such as the Bamberger and Stieglitz rearrangements. Investigating the propensity of this compound to undergo such transformations could lead to the discovery of novel heterocyclic scaffolds.

Catalysis: The nitrogen and oxygen atoms of the hydroxylamine group could serve as a bidentate ligand for metal catalysts. Future work could explore the coordination chemistry of this compound with various transition metals and evaluate the catalytic activity of the resulting complexes in reactions such as cross-coupling, oxidation, and reduction.

A proposed research workflow for exploring the reactivity is outlined below.

| Reaction Type | Potential Reagents/Conditions | Expected Products | Potential Applications |

| Oxidation | Mild oxidizing agents (e.g., MnO₂, TEMPO) | 2-Nitroso-3-methylquinoxaline, 2-Nitro-3-methylquinoxaline | Intermediates for further functionalization |

| Reduction | Catalytic hydrogenation (e.g., Pd/C), Transfer hydrogenation | 3-Methylquinoxalin-2-amine | Building block for bioactive molecules |

| Rearrangement | Acidic or basic conditions, Thermal activation | Novel heterocyclic structures | Discovery of new chemical entities |

| Metal Complexation | Transition metal salts (e.g., Pd, Cu, Ru) | Metal-ligand complexes | Homogeneous catalysis |

Advanced Analytical Techniques for Real-time Reaction Monitoring

To fully understand and optimize the synthetic and reactive pathways of this compound, the application of advanced analytical techniques for real-time reaction monitoring is essential. Traditional offline methods like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy provide valuable information but lack the temporal resolution to capture transient intermediates and reaction kinetics accurately.

Future research should focus on the implementation of Process Analytical Technology (PAT) tools, such as:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies.

High-Performance Liquid Chromatography (HPLC) with Rapid Sampling: Automated HPLC systems can be coupled to the reactor to provide quantitative data on the reaction progress at high frequency.

Mass Spectrometry (MS): The use of techniques like ReactIR-MS can provide simultaneous structural and kinetic information, aiding in the elucidation of complex reaction mechanisms.

The integration of these techniques will enable a deeper understanding of the reaction kinetics and mechanisms, facilitating rapid optimization and scale-up of synthetic processes.

| Analytical Technique | Information Gained | Advantages for this compound Research |

| In-situ FT-IR/Raman | Real-time concentration profiles of key species | Non-invasive, provides kinetic data, helps identify intermediates |

| Online HPLC | Quantitative analysis of reaction components | High accuracy and precision, suitable for complex mixtures |

| In-situ NMR | Detailed structural information on all species | Unambiguous identification of intermediates and byproducts |

| Mass Spectrometry | Identification of transient species and reaction pathways | High sensitivity, provides mechanistic insights |

Predictive Modeling for Chemical Space Exploration of this compound Analogs

Computational chemistry and predictive modeling offer powerful tools to accelerate the discovery and design of novel this compound analogs with desired properties. By leveraging in silico methods, researchers can explore a vast chemical space and prioritize synthetic targets, thereby saving time and resources.

Future research in this area should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in understanding reaction mechanisms and predicting the outcomes of unexplored reactions.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of a library of virtual analogs. This can guide the design of more potent and selective bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building statistical models that correlate the structural features of a series of analogs with their measured activity, QSAR can be used to predict the activity of new, unsynthesized compounds.

The synergy between computational predictions and experimental validation will be key to unlocking the full potential of the this compound scaffold.

| Modeling Technique | Predicted Properties | Impact on Research and Development |

| Density Functional Theory (DFT) | Geometries, reaction energies, spectroscopic data | Mechanistic understanding, prediction of reactivity |

| Molecular Dynamics (MD) | Conformational dynamics, binding free energies | Understanding biomolecular interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, physicochemical properties | Prioritization of synthetic targets, lead optimization |

| Virtual High-Throughput Screening (vHTS) | Identification of potential hit compounds | Cost-effective exploration of large chemical libraries |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Methylquinoxalin-2-yl)hydroxylamine, and how can purity be optimized?

- Methodology :

- Synthesis can be approached via nucleophilic substitution or condensation reactions. For example, hydroxylamine derivatives react with halogenated quinoxalines under basic conditions (e.g., NaHCO₃ in ethanol) to form N-substituted hydroxylamines .

- Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .

- Critical Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Avoid prolonged exposure to moisture, as hydroxylamine derivatives are prone to hydrolysis .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Key Methods :

- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group, as seen in related quinoxaline-hydroxylamine hybrids) .

- NMR Spectroscopy : ¹H NMR shows characteristic signals for the methyl group (δ ~2.5 ppm, singlet) and hydroxylamine protons (δ ~8.2 ppm, broad) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 173.18 for C₉H₇N₃O) .

Q. What stability precautions are necessary for handling this compound in laboratory settings?

- Guidelines :

- Store at –20°C under inert gas (argon) to prevent oxidation. In aqueous solutions, maintain pH 6–7 to avoid decomposition; acidic conditions promote nitroso derivative formation .

- Avoid UV light exposure, as hydroxylamine derivatives undergo photolytic degradation, generating reactive intermediates (e.g., nitroxyl radicals) .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) enzymes metabolize this compound, and what are the implications for toxicity studies?

- Experimental Design :

- Use hepatic microsomes (rat/rabbit) pre-treated with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to identify metabolic pathways .

- Key metabolites may include reductive products (e.g., 3-methylquinoxalin-2-amine) and oxidative derivatives (e.g., nitroso intermediates). Quantify via HPLC with UV detection (λ = 254 nm) .

- Data Contradictions :

- Species-specific differences: Rabbit microsomes generate unidentified metabolites (e.g., "M1" in ) not observed in rats. Cross-species extrapolation requires caution .

Q. What redox cycling mechanisms are associated with this compound, and how do they influence experimental outcomes?

- Mechanistic Insights :

- The hydroxylamine group participates in redox cycling with NADPH:CYP reductase, producing reactive oxygen species (ROS) and regenerating parent amines. This mimics behavior seen in N-(2-methoxyphenyl)hydroxylamine .

- Use ESR spectroscopy to detect free radicals (e.g., semiquinones) during microsomal incubations. Antioxidants (e.g., ascorbate) can mitigate artifactual oxidation .

Q. What advanced chromatographic and spectroscopic methods are suitable for analyzing trace metabolites in complex biological matrices?

- Methodology :

- LC-MS/MS : Employ reverse-phase C18 columns (2.1 × 50 mm) with electrospray ionization (ESI+). Monitor transitions like m/z 173 → 156 (loss of NH₂OH) .

- Artifact Mitigation : Hydroxylamine reagents (e.g., dithionite) can react with carbonyl-containing biomolecules, generating N/S-containing artifacts. Validate methods with isotopically labeled internal standards .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.